3-Ethyl-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-ol 3-Ethyl-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-ol
Brand Name: Vulcanchem
CAS No.: 113168-17-5
VCID: VC17284379
InChI: InChI=1S/C12H16O2/c1-4-10-9-6-5-8(13)7-11(9)14-12(10,2)3/h5-7,10,13H,4H2,1-3H3
SMILES:
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol

3-Ethyl-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-ol

CAS No.: 113168-17-5

Cat. No.: VC17284379

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-ol - 113168-17-5

Specification

CAS No. 113168-17-5
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
IUPAC Name 3-ethyl-2,2-dimethyl-3H-1-benzofuran-6-ol
Standard InChI InChI=1S/C12H16O2/c1-4-10-9-6-5-8(13)7-11(9)14-12(10,2)3/h5-7,10,13H,4H2,1-3H3
Standard InChI Key LQKNETZIQWHVPI-UHFFFAOYSA-N
Canonical SMILES CCC1C2=C(C=C(C=C2)O)OC1(C)C

Introduction

3-Ethyl-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-ol is a complex organic compound belonging to the benzofuran class. This compound is characterized by its unique structure, featuring an ethyl group at the C-3 position and two methyl groups at the C-2 position, along with a hydroxyl group at the C-6 position on the benzofuran core. Its molecular formula is associated with a molecular weight of approximately 192.25 g/mol.

Synthesis Methods

The synthesis of 3-Ethyl-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-ol can be achieved through various chemical pathways. These methods typically involve readily available starting materials and require optimized reaction conditions to maximize yield and purity. Techniques such as distillation or recrystallization are commonly used for purification after synthesis.

Biological Activities and Applications

Benzofurans, including 3-Ethyl-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-ol, are known for their diverse biological activities. These compounds have been studied for their potential anti-inflammatory and anticancer properties. The hydroxyl group at the C-6 position plays a significant role in its interaction with biological targets, while the ethyl and dimethyl groups contribute to its selectivity.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
3-Ethyl-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-olNot explicitly providedEthyl and dimethyl substitutions, hydroxyl group at C-6
2,2-Dimethyl-2,3-dihydrobenzofuran-7-olNot explicitly providedLacks ethyl group; simpler structure
5-(tert-butyl)-2,2-dimethyl-2,3-dihydrobenzofuranNot explicitly providedContains tert-butyl; different biological profile
6-(2,2-Dimethylbenzofuran)carbonic acidNot explicitly providedContains an acid functional group; different reactivity

Research Findings and Future Directions

Research on 3-Ethyl-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-ol highlights its potential applications in pharmaceuticals and organic synthesis. Further studies are necessary to fully explore its solubility, stability, and biological activity under various conditions. The compound's unique structure and properties make it an interesting subject for medicinal chemistry and organic synthesis research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator